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Compound of Interest

Compound Name:
Ethyl 2-hydroxy-2-methylbut-3-

enoate

Cat. No.: B581040 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and

analytical methodologies for ethyl 2-hydroxy-2-methylbut-3-enoate (CAS 50471-46-0), a

valuable intermediate in organic synthesis. This document is intended for researchers,

scientists, and professionals in drug development and related fields, offering a centralized

resource for the characterization of this compound.

Spectroscopic Data Summary
While extensive public database entries for the complete spectroscopic profile of ethyl 2-
hydroxy-2-methylbut-3-enoate are limited, the following tables summarize the expected and

reported data based on its chemical structure and analogous compounds. The data presented

is crucial for the identification and quantification of this molecule.

Table 1: Physical and Chemical Properties[1]
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Property Value

Molecular Formula C₇H₁₂O₃

Molecular Weight 144.17 g/mol

Canonical SMILES CCOC(=O)C(C)(C=C)O

CAS Number 50471-46-0

Predicted Spectroscopic Data
Due to the scarcity of publicly available experimental spectra, the following data is predicted

based on the chemical structure of ethyl 2-hydroxy-2-methylbut-3-enoate. These predictions

serve as a guide for researchers in interpreting experimental results.

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm) Multiplicity Assignment

~5.8-6.0 dd -CH=CH₂

~5.2-5.4 m -CH=CH₂

~4.2 q -OCH₂CH₃

~3.5 s -OH

~1.4 s -C(OH)CH₃

~1.2 t -OCH₂CH₃

Table 3: Predicted ¹³C NMR Spectral Data
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Chemical Shift (ppm) Assignment

~175 C=O

~140 -CH=CH₂

~115 -CH=CH₂

~75 -C(OH)CH₃

~62 -OCH₂CH₃

~25 -C(OH)CH₃

~14 -OCH₂CH₃

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group

~3450 (broad) O-H stretch (hydroxyl)

~3080 =C-H stretch (alkene)

~2980, 2940 C-H stretch (alkane)

~1735 C=O stretch (ester)

~1645 C=C stretch (alkene)

~1200-1100 C-O stretch (ester, alcohol)

Table 5: Predicted Mass Spectrometry Fragmentation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b581040?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Fragment Ion

144 [M]⁺

129 [M - CH₃]⁺

117 [M - C₂H₅]⁺

99 [M - OCH₂CH₃]⁺

73 [COOCH₂CH₃]⁺

Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility.

The following are generalized yet detailed methods applicable to the characterization of ethyl
2-hydroxy-2-methylbut-3-enoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of ethyl 2-hydroxy-2-methylbut-3-
enoate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm

NMR tube.

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field

spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2

seconds, and 16-32 scans.

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the

lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer

relaxation delay may be necessary. Proton decoupling is typically used to simplify the

spectrum.

Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the

neat compound between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet

or a Nujol mull can be prepared.
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Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method

such as direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-

flight).

Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a

synthesized chemical compound like ethyl 2-hydroxy-2-methylbut-3-enoate.
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Synthesis & Purification
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Click to download full resolution via product page

Spectroscopic Analysis Workflow for Chemical Characterization.

This guide serves as a foundational resource for the spectroscopic characterization of ethyl 2-
hydroxy-2-methylbut-3-enoate. Researchers are encouraged to consult primary literature for

detailed synthetic procedures and further analytical data as it becomes available.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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